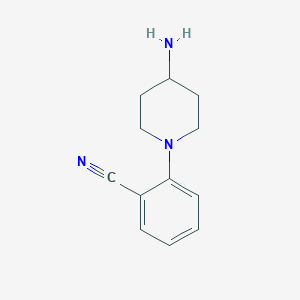

2-(4-Aminopiperidin-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMVWNGOAFNQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Aminopiperidin 1 Yl Benzonitrile Analogues

Classical Synthetic Approaches

The construction of 2-(4-Aminopiperidin-1-yl)benzonitrile analogues relies on established and versatile reaction classes. These methods provide robust pathways to the core structure, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution Reactions in Piperidine (B6355638) Functionalization

Nucleophilic substitution is a cornerstone for forging the crucial bond between the piperidine and benzonitrile (B105546) rings. In a typical approach, a nucleophilic piperidine derivative reacts with an electrophilic benzonitrile, commonly through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective when the benzene (B151609) ring is activated by electron-withdrawing groups.

For instance, the synthesis of analogues often involves the reaction of a piperidine, such as a protected 4-aminopiperidine (B84694), with an ortho-halogenated benzonitrile (e.g., 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile). The fluorine atom is an excellent leaving group in SNAr reactions. A related strategy is seen in the synthesis of 4-amino-2-trifluoromethylbenzonitrile, where a key step is the ammonolysis of a 4-fluoro-2-trifluoromethylbenzonitrile precursor, demonstrating the utility of amine nucleophiles displacing fluoride (B91410) on a nitrile-bearing ring. google.com

Kinetic studies on related systems, such as the reaction of 3-halogenocyclohex-2-enones with piperidine, confirm the feasibility of such substitutions, although solvent effects can be modest. rsc.org The functionalization of the piperidine nitrogen itself can also be achieved through substitution reactions, for example, by reacting a secondary piperidine with an appropriate electrophile to introduce various substituents. acs.org

Cross-Coupling Strategies for Benzonitrile Linkage (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for linking the piperidine and benzonitrile fragments. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organohalide, is particularly prominent. libretexts.orgnih.gov

This reaction can be adapted in several ways to synthesize the target scaffold:

Coupling of a piperidinylboronic acid or ester with a halogenated benzonitrile.

Coupling of a borylated benzonitrile with a halogenated piperidine derivative.

The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov Recent advancements have expanded the scope to include challenging substrates like unprotected ortho-bromoanilines, highlighting the robustness of this method for creating substituted biaryl systems. nih.gov

While palladium is the most common catalyst, nickel-catalyzed Suzuki-Miyaura couplings have also been developed, notably for reactions involving aryl nitriles where the C-CN bond itself can be cleaved and replaced. acs.orgresearchgate.net This allows the cyano group to be used as a leaving group in late-stage functionalization, further expanding the synthetic possibilities. acs.orgresearchgate.net The design of specific ligands, including those containing benzonitrile, can enhance catalyst performance and selectivity in these nickel-catalyzed processes. chemrxiv.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling Conditions for Aryl Systems

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl Nitrile & Arylboronic Ester | Ni(cod)2 / PCy3 | K3PO4 | Toluene | Achieved C-C bond formation via C-CN bond cleavage. | acs.org |

| ortho-Bromoaniline & Benzylboronic Ester | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Effective coupling on unprotected anilines with broad functional group tolerance. | nih.gov |

| Aryl Halide & Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Classic conditions widely used for biaryl synthesis. | libretexts.org |

Multicomponent Reactions Incorporating the Compound's Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orgmdpi.com Several MCRs are applicable to the synthesis of the aminopiperidine core or related heterocyclic structures.

Mannich Reaction : This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic C-H proton), and can be adapted to form substituted piperidines. organic-chemistry.orgmdpi.com

Strecker Reaction : A classic MCR that combines an amine, a ketone or aldehyde, and a cyanide source to produce α-aminonitriles. This is particularly relevant for synthesizing structures like 4-aminopiperidine-4-carbonitriles. nih.gov

Ugi and Passerini Reactions : These isonitrile-based MCRs are powerful tools for creating peptide-like scaffolds and can be employed to rapidly build molecular complexity. nih.govnumberanalytics.com

A base-promoted, transition-metal-free reaction between 2-aminobenzonitriles and ynones demonstrates how MCR strategies can be used to construct fused heterocyclic systems, proceeding through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk Such strategies highlight the potential for MCRs to efficiently assemble complex architectures resembling the target compound's framework. mdpi.comfrontiersin.org

Asymmetric Synthesis and Chiral Resolution Techniques

Given that many biologically active molecules are chiral, the ability to control stereochemistry is paramount. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating enantiomers from a racemic mixture (chiral resolution).

Enantioselective Synthesis of Aminopiperidine Fragments

Asymmetric synthesis aims to create a single enantiomer from the outset, avoiding the waste associated with resolving racemic mixtures. rsc.org Several advanced strategies have been developed for the enantioselective synthesis of chiral piperidines. nih.govrsc.org

A prominent approach is the chemo-enzymatic dearomatization of pyridines. nih.govacs.org This method combines chemical synthesis with biocatalysis, using enzymes like amine oxidases and ene-imine reductases to convert N-substituted tetrahydropyridines into stereo-defined piperidines with high precision and enantiomeric excess (ee). nih.govacs.org

Transition metal catalysis also provides powerful tools for asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can couple arylboronic acids with dihydropyridine (B1217469) derivatives to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org Similarly, copper(I)-catalyzed protoborylation of 1,2-dihydropyridines offers a pathway to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for a range of chiral piperidines. acs.org

Table 2: Comparison of Asymmetric Synthesis Methods for Chiral Piperidines

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridine (B1245486) to piperidine | High ee (e.g., 93-99%) | nih.govacs.org |

| Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | Pyridine derivative + Boronic acid to tetrahydropyridine | High yield and enantioselectivity | nih.govacs.org |

| Dearomatization/Borylation | Cu(I)-catalyst / Chiral Diphosphine | 1,2-Dihydropyridine to 3-boryl-tetrahydropyridine | High regio-, diastereo-, and enantioselectivity | acs.org |

Chiral Induction and Stereochemical Control

Chiral induction refers to the transfer of chirality from one molecule to another, leading to the preferential formation of one enantiomer or diastereomer. This can be achieved using chiral auxiliaries, catalysts, or reagents. mdpi.com

In piperidine synthesis, stereochemical control is often managed through diastereoselective reactions. For example, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine ring. mdpi.com The stereoselectivity of radical cyclization reactions can also be influenced by the nature of the substrate. mdpi.com

Catalyst-controlled C-H functionalization is an emerging strategy for introducing functionality at specific positions (C2, C3, or C4) of the piperidine ring with high regio-, diastereo-, and enantioselectivity. nih.gov The choice of catalyst and the nitrogen protecting group on the piperidine can direct the reaction to a specific site. nih.gov

For cases where asymmetric synthesis is not employed, chiral resolution provides a means to separate a racemic mixture. wikipedia.orglibretexts.org The most common method involves reacting the racemate with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid) to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure compounds. libretexts.orgrsc.org

Advanced Reaction Conditions and Methodologies

The synthesis of this compound analogues is often enhanced through the use of advanced reaction technologies that improve efficiency, yield, and purity. These methods represent significant progress over classical synthetic approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The fundamental benefit of microwave heating lies in its direct "in-core" heating of polar substances, which ensures homogeneous and instantaneous energy distribution. nih.gov

In the context of synthesizing heterocyclic compounds analogous to the core structure, microwave irradiation is frequently employed. For instance, the synthesis of various 2-amino-4,6-diarylpyrimidine derivatives has been successfully achieved through a two-step process under microwave conditions. rsc.org This process involves an initial aldol (B89426) condensation to form chalcone (B49325) intermediates, followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org Similarly, microwave irradiation has been used to facilitate the reaction between cyanoaromatic compounds and anthranilonitrile to produce 4-aminoquinazolines in short reaction times. researchgate.net These examples highlight the utility of microwave technology in rapidly constructing complex aromatic and heterocyclic systems that can be linked to the aminopiperidine moiety.

The table below illustrates representative examples of microwave-assisted reactions in the synthesis of related heterocyclic structures.

| Reactants | Product Type | Conditions | Key Advantages |

| Benzaldehydes, Acetophenones, Guanidine Hydrochloride | 2-Amino-4,6-diarylpyrimidines | Microwave Irradiation | Rapid, mild process, high efficiency |

| 3-Oxo-2-arylhydrazonopropanals, Acetoacetanilide | Arylazo-benzamide derivatives | DBU, 1,4-dioxane, Microwave Irradiation | Shorter reaction times, higher yields |

| Cyanoaromatic derivatives, Anthranilonitrile | 4-Aminoquinazolines | Solvent-free, Microwave Irradiation | Very short irradiation time, good yields |

| Dihydropyrimidine-2-thiones, Methyl iodide, MnO2, Oxone, Various nucleophiles | 2-Substituted pyrimidines | Multi-step, Microwave Irradiation | Efficient, rapid, high-yield protocol |

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound and its analogues, the key bond construction is often the C(aryl)-N(piperidine) linkage. The Buchwald-Hartwig amination is a preeminent method for achieving this transformation, allowing for the coupling of an aryl halide or triflate (like 2-fluorobenzonitrile or 2-bromobenzonitrile) with an amine (like tert-butyl piperidin-4-ylcarbamate).

This reaction typically requires a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is critical and can influence reaction efficiency and scope. The reaction proceeds via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired N-arylpiperidine product and regenerate the catalyst. These transformations are fundamental for creating the central scaffold of many biologically relevant molecules.

The table below outlines a typical palladium-catalyzed amination reaction.

| Aryl Halide/Triflate | Amine Component | Catalyst System (Example) | Base (Example) | Product Type |

| 2-Fluorobenzonitrile | tert-Butyl (piperidin-4-yl)carbamate | Pd₂(dba)₃, BINAP | NaOtBu | tert-Butyl (1-(2-cyanophenyl)piperidin-4-yl)carbamate |

| 2-Bromobenzonitrile | (R)-tert-Butyl (piperidin-3-yl)carbamate | Pd(OAc)₂, RuPhos | K₂CO₃ | (R)-tert-Butyl (1-(2-cyanophenyl)piperidin-3-yl)carbamate |

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold are crucial for developing analogues with diverse properties. These derivatizations can be targeted at the benzonitrile ring or the aminopiperidine moiety.

Functional Group Interconversions on the Benzonitrile Moiety

The benzonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, allowing for extensive structural diversification. vanderbilt.edu These transformations can fundamentally alter the electronic and steric properties of the molecule.

Reduction to Amine: The nitrile group can be reduced to a primary benzylamine (B48309) (-(CH₂)NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). vanderbilt.edu

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile affords a benzoic acid derivative. This introduces a carboxylic acid group that can be used for further amide or ester formation.

Conversion to Tetrazole: The nitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide) to form a tetrazole ring. This conversion is a common strategy in medicinal chemistry to create a bioisostere of a carboxylic acid.

Formation of Amidines: Nitriles can react with amines, often mediated by a Lewis acid like zinc(II) compounds, to form amidines. rsc.org

The table below summarizes key functional group interconversions of the benzonitrile moiety.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | Tetrazole Ring |

| Nitrile (-C≡N) | Amine (R-NH₂), Zn(II) catalyst | Amidine (-C(NH)NHR) |

Modifications of the Piperidine Ring and Amino Substituent

The aminopiperidine portion of the molecule offers numerous sites for modification, including the piperidine ring itself and the exocyclic amino group. These changes can influence the molecule's conformation and substitution pattern.

Modification of the Amino Group: The primary amino group is readily derivatized. Common modifications include N-acylation to form amides, N-alkylation, or reductive amination with aldehydes or ketones to yield secondary or tertiary amines. For example, in the synthesis of piperazinopiperidine amide analogues, the amino group of a 4-aminopiperidine building block is a key site for elaboration. rsc.org

Modification of the Piperidine Ring: The piperidine ring can be structurally altered to introduce conformational constraints or new substitution patterns. A notable example is the synthesis of spirocyclic analogues, where a cyclopropyl (B3062369) ring is installed on the piperidine moiety. beilstein-journals.org This involves a multi-step sequence, including a Dieckmann cyclization to form a piperidin-4-one intermediate, which is then elaborated to introduce the spirocycle and the amino group. beilstein-journals.org Such modifications can significantly impact how the molecule interacts with its environment. beilstein-journals.org

The following table details examples of derivatization strategies for the aminopiperidine moiety.

| Modification Site | Reaction Type | Reagents (Example) | Resulting Structure |

| Primary Amino Group | N-Acylation | Acid Chloride (R-COCl), Base (e.g., Et₃N) | N-Acyl derivative (Amide) |

| Primary Amino Group | Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl derivative (Secondary Amine) |

| Piperidine Ring | Spirocyclization | Dieckmann condensation followed by further steps | Piperidine with a spirocyclic ring adjacent to the N-aryl group |

| Piperidine Ring | Ring Atom Substitution | Multi-step synthesis starting from different precursors | Introduction of heteroatoms (e.g., piperazine (B1678402) analogues) |

Pharmacological Investigations and Biological Activities Pre Clinical

Enzyme Inhibition Studies

The aminopiperidine benzonitrile (B105546) framework has been successfully integrated into inhibitors for several classes of enzymes, leveraging its ability to form key hydrogen bonds, salt bridges, and hydrophobic interactions within enzyme active sites.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) production, making it a key therapeutic strategy for type 2 diabetes. nih.govmedscape.comfrontiersin.org

The 2-(4-aminopiperidin-1-yl)benzonitrile moiety is a cornerstone of the potent and selective DPP-4 inhibitor, Alogliptin. nih.govnih.gov In Alogliptin, the aminopiperidine group is crucial for binding to the S2 pocket of the DPP-4 enzyme, while the benzonitrile portion interacts with the S1 hydrophobic pocket. mdpi.com This structure-activity relationship contributes to its high potency and selectivity. nih.gov Alogliptin is a highly selective inhibitor of DPP-4, demonstrating over 10,000-fold greater selectivity against other related enzymes like DPP-8 and DPP-9, which helps in minimizing off-target effects. nih.govnih.gov The inhibition of DPP-4 leads to a sustained increase in active GLP-1 levels, thereby improving glycemic control. frontiersin.org

Table 1: Selectivity Profile of Alogliptin

| Enzyme | Selectivity Fold vs. DPP-4 |

|---|---|

| DPP-8 | >10,000 |

| DPP-9 | >10,000 |

| QPP | >10,000 |

| FAP | >10,000 |

Data sourced from studies on Alogliptin's selectivity. nih.gov

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. nih.govkent.ac.uk Its frequent hyperactivation in various cancers makes it a significant target for anti-cancer drug development. nih.gov

Research into fragment-based drug design has identified the 4-aminopiperidine (B84694) scaffold as a key element for developing selective PKB inhibitors. acs.orgnih.gov Specifically, a series of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines were developed as potent, ATP-competitive inhibitors of PKB. nih.govresearchgate.net In these compounds, the 4-aminopiperidine group was found to be critical for achieving high selectivity for PKB over the closely related kinase PKA. acs.orgnih.gov The introduction of the 4-aminopiperidine moiety led to inhibitors with nanomolar potency and up to 150-fold selectivity for PKB. kent.ac.uk

Table 2: PKB/Akt Inhibitory Activity of Selected Aminopiperidine Derivatives

| Compound | Structure | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) |

|---|---|---|---|---|

| Compound A | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 2.1 | 180 | 86 |

| Compound B | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative | 3.0 | >5000 | >1667 |

Data derived from research on 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that removes methyl groups from histones, thereby regulating gene expression. patsnap.com Overexpression of LSD1 is linked to the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by blocking cell differentiation. patsnap.commedchemexpress.com This has made LSD1 a promising epigenetic target for cancer therapy.

Pulrodemstat (CC-90011) is a potent, reversible, and selective inhibitor of LSD1 that features a 4-aminopiperidine moiety attached to a central pyrimidinone core, with a benzonitrile group projecting from the same core. medchemexpress.comacs.org X-ray crystallography has revealed that the aminopiperidine group forms a critical salt-bridge with a key aspartate residue (D555) in the enzyme's active site. acs.org The benzonitrile component projects into a hydrophobic pocket, and its nitrile group forms a hydrogen bond with the catalytic lysine (B10760008) (K661). acs.org These interactions are fundamental to its high inhibitory potency.

Table 3: Inhibitory Potency of Pulrodemstat (CC-90011)

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| LSD1 | 0.25 - 0.3 | TR-FRET |

| LSD2 | >10,000 | Enzymatic Assay |

| MAO-A | >10,000 | Enzymatic Assay |

| MAO-B | >10,000 | Enzymatic Assay |

Data sourced from multiple studies on Pulrodemstat. medchemexpress.comacs.orgmedkoo.com

Xanthine (B1682287) oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, the final step in purine (B94841) metabolism in humans. wikipedia.orgmdpi.com Inhibition of XO is a primary strategy for treating hyperuricemia and gout. wikipedia.orgtaylorandfrancis.com Alogliptin, which is built upon the this compound structure, is chemically classified as a xanthine derivative due to its core purine-2,6-dione (B11924001) structure. nih.gov While this structural class is shared with some purine-analogue XO inhibitors like allopurinol, the primary and most potent pharmacological activity of Alogliptin and related compounds is the inhibition of DPP-4. wikipedia.orgtaylorandfrancis.com Pre-clinical and clinical studies have focused on this DPP-4 activity. While some research suggests that separately administered XO inhibitors may have protective effects on insulin secretory capacity in patients with type 2 diabetes, direct and significant XO mimetic or inhibitory properties of the this compound scaffold itself have not been a major focus of published research. nih.gov

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO) in response to inflammatory stimuli. nih.gov While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases. nih.govnih.gov Consequently, the development of selective iNOS inhibitors that spare other NOS isoforms (e.g., eNOS, nNOS) is a significant therapeutic goal. nih.gov

A series of aminopiperidine-based compounds have been identified as potent inhibitors of iNOS. nih.gov Through high-throughput screening and subsequent optimization, researchers discovered that the aminopiperidine scaffold is a viable starting point for creating new iNOS inhibitors. One study identified a lead compound from this class that demonstrated potent iNOS inhibition with 16-fold and >25-fold selectivity over nNOS and eNOS, respectively. nih.gov This indicates that the aminopiperidine core, a key feature of this compound, is a promising structural motif for the rational design of novel and selective iNOS inhibitors.

Receptor Modulation

The structural versatility of the aminopiperidine framework allows for its incorporation into ligands designed to interact with various receptor systems beyond enzymes.

Research into ligands for sigma receptors (σR), which are implicated in a range of neurological disorders, has utilized piperidine-based structures. sigmaaldrich.comnih.gov These receptors, divided into σ1 and σ2 subtypes, bind a diverse array of psychotropic drugs and are targets for therapeutic agents in conditions like neuropathic pain and neuropsychiatric disorders. nih.govnih.gov The development of radiolabeled piperidine (B6355638) analogues for imaging and targeting sigma receptors underscores the compatibility of this scaffold with sigma receptor binding sites. sigmaaldrich.com

Furthermore, the piperidine moiety is a key component in novel modulators of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases by activating pro-inflammatory cytokines. nih.govnih.gov Chemical modulation of scaffolds containing a 1-(piperidin-4-yl) substructure has led to the identification of new NLRP3 inhibitors, demonstrating the utility of this chemical group in the design of next-generation anti-inflammatory agents. nih.gov

Vasopressin Receptor Antagonism (e.g., V1a receptor)

While direct studies on this compound as a vasopressin receptor antagonist are not prominent in the reviewed literature, the investigation of other nonpeptide piperidine derivatives highlights the potential of this chemical class to interact with vasopressin receptors. For instance, OPC-21268, a nonpeptide antagonist containing a piperidine moiety, has been identified as an orally effective and selective vasopressin V1a receptor antagonist. nih.govahajournals.org It competitively antagonizes the binding to the V1 subtype of the vasopressin receptor. nih.gov OPC-21268 has been shown to antagonize vasopressin-induced vasoconstriction in both animal models and humans. ahajournals.orgnih.gov Specifically, it caused a concentration-dependent displacement of the selective V1 receptor antagonist radioligand from vasopressin V1 receptors in rat liver and kidney membranes. ahajournals.org These findings establish that piperidine-containing structures can serve as scaffolds for potent and selective V1 receptor antagonists, suggesting a potential avenue for the pharmacological exploration of this compound.

Histamine (B1213489) H3 Receptor Antagonism (in related benzonitriles)

Histamine H3 receptors, primarily located in the central nervous system, are key targets for treating neurological conditions like narcolepsy and Alzheimer's disease. wikipedia.org Antagonists of the H3 receptor can promote wakefulness and offer nootropic effects. wikipedia.org Although research has not specifically focused on this compound, studies on related benzamide (B126) and piperidine derivatives show significant affinity for the H3 receptor. A series of 4-(1-substituted piperidin-4-yloxy) benzamides has been synthesized and found to display potent binding affinity for the H3 receptor. nih.gov Furthermore, novel phenyl(piperazin-1-yl)methanones, which are structurally related, have been characterized as high-affinity histamine H3 receptor antagonists. nih.govresearchgate.net These research efforts indicate that the combination of a piperidine ring with a substituted benzene (B151609) derivative (such as benzamide or benzonitrile) is a viable strategy for developing H3 receptor antagonists.

Integrin Alpha(v)beta(3) and Alpha(IIb)beta(3) Antagonism

Integrins like αvβ3 and αIIbβ3 are involved in processes such as angiogenesis, bone resorption, and thrombosis, making them important therapeutic targets. nih.gov The 4-aminopiperidine scaffold, a core component of this compound, has been identified as a key feature for enhancing antagonistic activity against these integrins. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on tricyclic dual αvβ3/αIIbβ3 antagonists revealed that replacing a piperazine (B1678402) ring with a 4-aminopiperidine moiety could increase antagonistic activity. nih.gov This suggests that the 4-aminopiperidine group in this compound may contribute positively to its binding and inhibition of these integrin receptors. Further supporting this, other piperidine-based compounds have been developed as potent antagonists of αvβ3 and/or αvβ5 integrins. nih.gov

Anti-infective Applications

The potential of this compound and its analogs extends to combating infectious diseases, with notable findings in antiviral research.

Antiviral Activities (e.g., HIV-1, Hepatitis C Virus)

Hepatitis C Virus (HCV): The 4-aminopiperidine (4AP) scaffold has been explicitly identified as a potent inhibitor of Hepatitis C Virus (HCV) replication. nih.gov A high-throughput screen led to the discovery of a 4AP scaffold that targets the assembly and release stages of the HCV life cycle. nih.govacs.orgnih.gov Optimization of this scaffold has yielded derivatives with increased potency against HCV. nih.govacs.org Furthermore, research into 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, which are structurally very similar to the compound of interest, has identified highly effective HCV inhibitors that block the viral entry stage. researchgate.netnih.govacs.org One such inhibitor, L0909, demonstrated an EC50 value of 0.022 μM. researchgate.netnih.gov Subsequent studies on this benzonitrile chemotype have led to derivatives with even higher in vitro anti-HCV activity at low nanomolar concentrations. nih.gov

HIV-1: While direct evidence for this compound is limited, a related benzamide derivative, AH0109, has been identified as a potent anti-HIV-1 agent. utmb.edunih.govnih.gov AH0109 exhibits an EC50 of 0.7 μM in HIV-1-susceptible CD4(+) C8166 T cells. nih.govnih.gov Its mechanism involves the inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. utmb.edunih.gov This compound was effective against HIV-1 strains that are resistant to several routinely used antiretroviral drugs. nih.gov These findings suggest that the broader class of aromatic amides and nitriles containing piperidine moieties warrants further investigation for anti-HIV-1 activity.

General Antimicrobial and Antifungal Evaluations (broader piperidine context)

The piperidine ring is a common feature in molecules exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. biomedpharmajournal.orgbiointerfaceresearch.com Various studies have demonstrated the efficacy of piperidine derivatives against diverse microbial pathogens. For example, certain piperidin-4-one derivatives have shown significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, with some compounds showing activity comparable to the standard drug ampicillin. biomedpharmajournal.org The same study also found that thiosemicarbazone derivatives of piperidin-4-one possess significant antifungal activity against species like Microsporum gypseum and Candida albicans. biomedpharmajournal.org Other research has confirmed that piperidine-based compounds can be active against both gram-positive and gram-negative bacteria. academicjournals.orgresearchgate.net Similarly, newly synthesized piperidine-4-carbohydrazide (B1297472) derivatives have demonstrated excellent inhibitory effects against several agriculturally important fungi. nih.govacs.orgacs.org

| Piperidine Derivative Class | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| Piperidin-4-ones | S. aureus, E. coli, B. subtilis (Bacteria) | Good activity compared to ampicillin | biomedpharmajournal.org |

| Thiosemicarbazones of Piperidin-4-one | M. gypseum, M. canis, C. albicans (Fungi) | Significant activity compared to terbinafine | biomedpharmajournal.org |

| Novel Piperidine Derivatives (Compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans (Fungi) | Varying degrees of inhibition | academicjournals.org |

| Piperidine-4-carbohydrazides (e.g., A13, A41) | R. solani, V. dahliae (Fungi) | Excellent inhibition with low EC50 values (e.g., 0.83 µg/mL for A13 against R. solani) | nih.govacs.org |

Antiproliferative and Anticancer Activities

Cell Line-Based Evaluations (e.g., breast cancer)

Currently, there is a lack of publicly available scientific literature detailing the specific evaluation of this compound in breast cancer cell lines. While research into novel anti-cancer agents is extensive, with many studies utilizing cell lines like MCF-7 and MDA-MB-231 to investigate potential therapies, specific data for this compound is not found. nih.govmdpi.comnih.gov The evaluation of new chemical entities in such cell lines is a critical first step in determining their potential as anti-cancer agents. mdpi.comnih.gov

Apoptosis Induction and Pathway Modulation (e.g., Caspase activation)

There is no specific information available in the reviewed literature regarding the ability of this compound to induce apoptosis or modulate apoptotic pathways, such as through caspase activation. Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. nih.gov The caspase family of proteases plays a central role in executing the apoptotic process. nih.gov The activation of specific caspases, like caspase-3, is a key event in the apoptotic cascade, while other caspases, such as caspase-4, may be involved in apoptosis triggered by endoplasmic reticulum stress. nih.govnih.gov

In Vivo Pharmacodynamic Efficacy in Preclinical Animal Models

The this compound moiety is a fundamental component of Linagliptin (BI 1356), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. bldpharm.commedchemexpress.com Preclinical studies have demonstrated the efficacy of Linagliptin in improving glucose tolerance. The oral glucose tolerance test (OGTT) is a standard method used to assess how the body processes glucose. nih.govmayoclinic.orgracgp.org.au In these tests, an oral glucose load is administered, and blood glucose levels are monitored over a period of time. racgp.org.au In animal models of diabetes, treatment with compounds that improve glucose tolerance results in lower blood glucose excursions following a glucose challenge.

Linagliptin, which contains the this compound structure, has demonstrated significant antihyperglycemic effects in various preclinical models of diabetes. bldpharm.commedchemexpress.com Chronic administration of Linagliptin has been shown to lower HbA1c levels in both genetic and non-genetic rodent models of diabetes. bldpharm.com These models include Zucker diabetic fatty rats and mice with diet-induced diabetes. bldpharm.com The antihyperglycemic effect is attributed to the inhibition of DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. bldpharm.com

Table 1: Preclinical Antihyperglycemic Efficacy of a Compound Containing the this compound Moiety

| Animal Model | Key Findings | Reference |

| Zucker Diabetic Fatty Rats | Lowered HbA1c levels after chronic dosing. | bldpharm.com |

| High-Fat Diet/Streptozotocin-Induced Diabetic Mice | Lowered HbA1c levels after chronic dosing. | bldpharm.com |

| General Diabetic Rodent Models | Sustained increase in basal levels of active GLP-1. | bldpharm.com |

This table is interactive and can be sorted by clicking on the column headers.

While direct studies on the CNS effects of this compound are not available, research on related benzonitrile derivatives has shown potential therapeutic effects in the central nervous system. For instance, certain diphenyl acrylonitrile (B1666552) derivatives have been found to promote adult hippocampal neurogenesis in rats. nih.gov These compounds were shown to stimulate the proliferation of progenitor cells and enhance the differentiation of new cells into mature neurons. nih.gov The most potent of these derivatives demonstrated excellent brain-to-plasma concentration ratios, suggesting good blood-brain barrier penetration, a critical factor for CNS-acting drugs. nih.govnih.gov Preclinical CNS models are essential for evaluating the potential of new therapeutic agents for neurodegenerative and psychiatric disorders. nih.govwuxibiology.com

Table 2: Efficacy of Related Benzonitrile Derivatives in a CNS Model

| Compound Class | Preclinical Model | Key Findings | Reference |

| Diphenyl Acrylonitrile Derivatives | Adult Rat Hippocampus | Promoted proliferation of progenitor cells and differentiation into mature neurons. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Mechanisms and Target Engagement

Identification of Specific Molecular Targets

Research has consistently identified Dipeptidyl Peptidase-4 (DPP-4) as the primary molecular target for a class of inhibitors featuring the 2-(4-Aminopiperidin-1-yl)benzonitrile core. DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govfrontiersin.org The inhibition of DPP-4 by compounds containing the this compound scaffold prevents the degradation of these incretins, thereby prolonging their activity. nih.gov

Derivatives of this compound have been extensively studied as DPP-4 inhibitors for the management of type 2 diabetes mellitus. nih.govnih.govnih.gov While the core structure is fundamental for activity, various substitutions on other parts of the molecule are made to enhance potency and pharmacokinetic properties. nih.govnih.gov

Binding Affinity and Selectivity Profiling

For instance, a series of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives incorporating the aminopiperidine fragment were synthesized and evaluated as DPP-4 inhibitors. The inhibitory concentrations (IC50) for these compounds were in the micromolar range, highlighting the importance of the aminopiperidine moiety for binding. nih.govresearchgate.net The unsubstituted phenyl on the quinazoline (B50416) ring (compound 9g) showed an IC50 of 96.2 ± 6.82 µM, whereas substitutions on the phenyl ring significantly impacted potency, with the chloro-substituted analog (9i) exhibiting the highest potency with an IC50 of 9.25 ± 0.57 µM. nih.govresearchgate.net

Interactive Data Table: DPP-4 Inhibitory Activity of this compound Derivatives

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) nih.govresearchgate.net |

| 9g | H | 96.2 ± 6.82 |

| 9h | 4-F | 15.3 ± 0.65 |

| 9i | 4-Cl | 9.25 ± 0.57 |

| 9j | 4-Br | 12.8 ± 0.91 |

| 9k | 4-CF3 | 14.1 ± 1.12 |

| 9l | 3-F | 35.7 ± 1.49 |

These findings underscore that while the this compound core is essential for interacting with the DPP-4 active site, modifications to other parts of the molecule are crucial for optimizing binding affinity.

Selectivity is another critical aspect of these inhibitors. They are designed to be highly selective for DPP-4 over other related proteases to minimize off-target effects.

Allosteric Modulation versus Orthosteric Binding

Inhibitors based on the this compound scaffold are generally considered to be competitive, orthosteric inhibitors of DPP-4. nih.gov This means they bind directly to the active site of the enzyme, the same site where the natural substrates (GLP-1 and GIP) bind. nih.gov By occupying the active site, these inhibitors prevent the enzyme from cleaving its substrates.

The binding of these inhibitors is typically not allosteric. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. The available evidence from structural and kinetic studies of DPP-4 inhibitors with this scaffold points towards a direct competition with the substrate at the catalytic site. researchgate.net

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking and X-ray crystallography studies have provided detailed insights into the interactions between DPP-4 inhibitors containing the this compound moiety and the enzyme's active site. The DPP-4 active site is often described in terms of subsites (S1, S2, etc.) that accommodate different parts of the inhibitor molecule.

The aminopiperidine portion of the scaffold is crucial for anchoring the inhibitor within the active site. The primary amine of the aminopiperidine typically forms key hydrogen bonds and ionic interactions with a pair of glutamate (B1630785) residues (Glu205 and Glu206) in the S2 subsite of DPP-4. This interaction is a hallmark of many potent DPP-4 inhibitors.

The benzonitrile (B105546) group generally occupies the S1 subsite, which is a hydrophobic pocket. The nitrile group itself can participate in hydrogen bonding interactions with residues such as Tyr547 and Tyr666. nih.gov The phenyl ring of the benzonitrile group engages in hydrophobic interactions within the S1 pocket, further stabilizing the inhibitor-enzyme complex.

A study on quinazolinone derivatives containing the 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile lead compound highlighted that the methyl-benzonitrile at the N-3 position fills the S1 pocket, with the nitrile group forming two hydrogen bonds with Arg-125 and Ser-630.

Cellular Pathway Modulation (e.g., cell signaling pathways, enzyme cascades)

By inhibiting DPP-4, compounds with the this compound scaffold modulate the incretin pathway . nih.gov The primary consequence of DPP-4 inhibition is the increased and prolonged activity of the incretin hormones GLP-1 and GIP. nih.gov

Elevated levels of active GLP-1 lead to:

Enhanced glucose-dependent insulin (B600854) secretion: GLP-1 acts on pancreatic β-cells to stimulate the release of insulin in response to high blood glucose levels.

Suppressed glucagon (B607659) secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

Delayed gastric emptying: This slows the absorption of glucose from the gut.

Increased satiety: GLP-1 can act on the central nervous system to promote feelings of fullness.

The modulation of the incretin pathway ultimately results in improved glycemic control, which is the therapeutic basis for the use of these compounds in the treatment of type 2 diabetes. nih.gov

Advanced Applications and Future Research Directions

Development of Novel Chemical Probes for Biological Research

While 2-(4-aminopiperidin-1-yl)benzonitrile and its direct derivatives are primarily known as therapeutic agents, their underlying scaffold is a prime candidate for the development of novel chemical probes. These probes are indispensable tools for elucidating complex biological pathways by allowing for the visualization, quantification, and functional analysis of specific target proteins within their native cellular environment.

To serve as an effective chemical probe, a derivative of this scaffold would need to be modified to incorporate specific functionalities. Key modifications could include:

Reporter Tags: Introduction of fluorescent dyes (fluorophores), biotin tags for affinity purification, or radioactive isotopes.

Photoaffinity Labels: Incorporation of photoreactive groups that, upon UV irradiation, form a covalent bond with the target protein, enabling its identification and the characterization of binding sites.

Click Chemistry Handles: Addition of azide (B81097) or alkyne groups to allow for facile and specific conjugation to reporter molecules via bioorthogonal chemistry.

By leveraging the known high affinity and selectivity of aminopiperidine-benzonitrile derivatives for enzymes like DPP-4 or PARP, researchers could design potent and specific probes to study the dynamic regulation, localization, and interaction networks of these important drug targets.

Strategies for Enhancing Potency and Selectivity

A central focus of medicinal chemistry is the iterative optimization of a lead compound's potency (its effectiveness at a given concentration) and selectivity (its ability to act on a specific target over others). Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying a chemical structure to understand how changes affect its biological activity. For derivatives of this compound, research has identified several key areas for modification to enhance these properties. nih.govnih.govnih.gov

The aminopiperidine moiety often interacts with key residues in the S2 pocket of enzymes like DPP-4, while the benzonitrile (B105546) group typically binds to the S1 pocket. nih.gov Strategies to improve efficacy focus on optimizing these interactions.

Key Optimization Strategies:

Stereochemistry: The chirality of the aminopiperidine ring is often critical. For instance, the (R)-enantiomer of many DPP-4 inhibitors shows significantly higher potency compared to the (S)-enantiomer or the racemic mixture. nih.gov

Substitution on the Benzonitrile Ring: Adding electron-withdrawing groups (e.g., fluorine) or other substituents to the benzonitrile ring can modulate binding affinity and pharmacokinetic properties. nih.gov

Modifications to the Amino Group: Acylation or substitution of the primary amine on the piperidine (B6355638) ring can be explored to form additional hydrogen bonds or hydrophobic interactions within the target's active site.

Bioisosteric Replacement: The nitrile group itself can be replaced with other bioisosteres (e.g., triazoles, oxadiazoles) to improve metabolic stability or fine-tune electronic properties without losing key binding interactions.

| Modification Site | Strategy | Desired Outcome | Example Target |

| Aminopiperidine Ring | Control of stereochemistry (e.g., (R)-isomer) | Increased binding affinity and potency | DPP-4 nih.gov |

| Benzonitrile Ring | Addition of halogen substituents (e.g., F, Cl) | Enhanced potency, improved pharmacokinetic profile | DPP-4 nih.gov |

| Core Scaffold | Replacement of nitrile with other heterocycles | Altered selectivity, improved metabolic stability | General Drug Design |

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or diabetes. nih.gov Polypharmacology, the design of a single molecule that can modulate multiple targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). nih.gov

This can be achieved by combining the core scaffold with other pharmacophores known to interact with different biological targets. For example, in the context of diabetes, a molecule could be designed to inhibit DPP-4 while also activating or inhibiting another target involved in glucose metabolism. Similarly, in oncology, a PARP inhibitor scaffold could be merged with a motif that inhibits a different cancer-related target, such as a protein kinase or another DNA damage response protein. nih.gov This approach could lead to synergistic effects and a more robust therapeutic response.

Integration with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—allows for a comprehensive, systems-level view of how a drug affects a biological system. Integrating these technologies into the study of compounds derived from this compound can provide profound insights into their mechanisms of action, identify biomarkers for patient response, and uncover mechanisms of resistance. nih.govmedrxiv.orgnih.gov

For example, in studies of PARP inhibitors used in BRCA-mutant cancers, multi-omics analyses of tumor biopsies taken before and during treatment have been used to:

Identify Resistance Mechanisms: Transcriptomic and proteomic data can reveal the upregulation of drug efflux pumps, alterations in the homologous recombination repair pathway, or changes in protein networks that allow cancer cells to survive treatment. medrxiv.orgnih.govresearchgate.net

Discover Rational Combination Therapies: By observing how the tumor and its microenvironment adapt to PARP inhibition, researchers can identify new therapeutic vulnerabilities that can be targeted with a second drug. nih.govmedrxiv.org

Characterize Immune Response: Omics data can monitor how PARP inhibitors affect the tumor immune microenvironment, informing their potential combination with immunotherapies. nih.gov

These systems-level approaches move beyond simple target engagement to provide a holistic understanding of a drug's impact, paving the way for more personalized and effective treatment strategies. oup.com

Opportunities for Scaffold Modification and Diversification

The this compound structure is a versatile scaffold, meaning its core framework can be readily modified to generate large libraries of diverse compounds. chemrxiv.org This chemical tractability is a significant advantage in drug discovery, enabling the exploration of a wide chemical space to find molecules with novel or improved properties.

Key strategies for diversification include:

Scaffold Hopping: This involves replacing the central benzonitrile or piperidine rings with different heterocyclic systems while maintaining the essential three-dimensional arrangement of key binding features. uniroma1.itnih.govnih.gov This can lead to compounds with entirely new intellectual property, improved physicochemical properties, or different selectivity profiles.

Combinatorial Chemistry: The primary amine of the piperidine and various positions on the benzonitrile ring serve as convenient handles for combinatorial synthesis. researchgate.netnih.gov This allows for the rapid generation of hundreds or thousands of related compounds, which can be screened to identify new leads for various biological targets. chemrxiv.org

Fragment-Based Linking: The aminopiperidine and benzonitrile fragments can be used as starting points in fragment-based drug discovery, where they are linked to other small molecules that bind to adjacent sites on a target protein, building up a highly potent inhibitor.

These approaches ensure that the utility of the this compound core is not limited to its known targets but can be expanded to a host of other enzymes and receptors.

Potential for Combination Therapies and Synergistic Effects

Derivatives of this compound are prime candidates for use in combination therapies, where they are administered with other drugs to achieve a synergistic effect—an outcome greater than the sum of the individual effects.

In Diabetes: DPP-4 inhibitors are frequently used in combination with other oral antidiabetic agents. mdpi.comdroracle.ai For instance, combining a DPP-4 inhibitor with metformin has been shown to improve glycemic control more effectively than either agent alone. nih.gov Synergistic effects have also been observed with α-glucosidase inhibitors, leading to a more significant increase in active glucagon-like peptide-1 (GLP-1) levels. researchgate.net

In Oncology: The primary rationale for PARP inhibitors is based on the concept of synthetic lethality in cancers with BRCA mutations. Their efficacy can be enhanced by combining them with other agents. PARP inhibitors have been shown to sensitize tumor cells to DNA-damaging chemotherapies and radiation. Furthermore, by inducing DNA damage, they can stimulate an anti-tumor immune response, providing a strong rationale for combination with immune checkpoint inhibitors. nih.gov

The development of rational combination therapies, often guided by omics data, is a key future direction for maximizing the clinical potential of drugs derived from this important scaffold.

| Disease Area | Combination Partner | Rationale / Synergistic Effect |

| Type 2 Diabetes | Metformin | Complementary mechanisms of action to improve glycemic control. droracle.ainih.gov |

| Type 2 Diabetes | α-Glucosidase inhibitors | Synergistic increase in postprandial active GLP-1 levels. researchgate.net |

| Type 2 Diabetes | Insulin (B600854) | Can limit the required insulin dose and reduce the risk of hypoglycemia. droracle.ai |

| Cancer (BRCA-mutant) | Chemotherapy / Radiotherapy | Inhibition of DNA repair enhances the cytotoxic effects of DNA-damaging agents. |

| Cancer | Immune Checkpoint Inhibitors | PARP inhibitor-induced DNA damage can stimulate an anti-tumor immune response, enhancing the effect of immunotherapy. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Aminopiperidin-1-yl)benzonitrile in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/MSHA-approved respirators (e.g., P95 for particulates or OV/AG/P99 for vapor/gas) to mitigate inhalation risks.

- Skin and Eye Protection : Wear chemical-resistant gloves (tested for compatibility) and safety goggles meeting EN 166 standards.

- Engineering Controls : Ensure local exhaust ventilation to minimize aerosol formation.

- Storage : Store at 2–8°C in a dry environment to maintain stability .

Q. How can researchers determine the physicochemical properties of this compound when experimental data is unavailable?

- Methodological Answer :

- Computational Modeling : Use software like Gaussian or ADF to predict properties (e.g., logP, pKa) via quantum mechanical calculations.

- Experimental Techniques :

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Shake-flask method with HPLC quantification.

- Stability : Accelerated stability studies under varied pH and temperature conditions.

- Note: Existing SDS indicate "no data available" for key parameters, necessitating empirical validation .

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 249–296 nm) to assess purity thresholds (>95%) .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Optimization :

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination.

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) for reaction efficiency.

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol.

- Yield Tracking : Monitor intermediates via TLC and LC-MS to identify bottlenecks .

Q. How can X-ray crystallography utilizing SHELX software resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution diffraction data (e.g., λ = 0.7–1.0 Å).

- Structure Solution : Employ SHELXD for phase determination via dual-space algorithms.

- Refinement : Apply SHELXL with restraints for bond lengths/angles. Validate using CCDC deposition standards.

- Case Study : Analogous piperidine derivatives (e.g., 4-(4-(piperidin-1-yl)piperidin-1-yl)benzonitrile) show chair conformations in crystal lattices, stabilized by van der Waals interactions .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays.

- SAR Studies : Synthesize analogs with substitutions on the benzonitrile or piperidine moieties (e.g., fluorination at C4).

- In Vivo Models : Test pharmacokinetics (e.g., bioavailability, half-life) in rodent models for lead optimization.

- Safety Profiling : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity .

Q. What methodologies are recommended for resolving contradictions in reported data on the stability or reactivity of this compound?

- Methodological Answer :

- Comparative Studies : Replicate experiments under controlled conditions (e.g., humidity, light exposure) to isolate variables.

- Advanced Spectroscopy : Use FT-IR or Raman spectroscopy to detect decomposition products (e.g., nitrile hydrolysis to amides).

- Meta-Analysis : Cross-reference data from peer-reviewed journals and patents, prioritizing studies with validated analytical protocols.

- Note: Limited toxicity data necessitate adherence to precautionary handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.